tert-Amyl Ebastine-d5
Description
Overview of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling is a technique where one or more atoms of a molecule are replaced by an isotope of the same element. simsonpharma.com In pharmaceutical research, this involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), into drug candidates. musechem.commetsol.com This process allows researchers to trace the drug's journey through a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com The information gleaned from these studies is crucial for assessing a drug's efficacy and safety. simsonpharma.com
The use of isotopically labeled compounds is integral throughout the drug development pipeline, from early discovery and preclinical studies to clinical trials. simsonpharma.com By tracking the metabolic fate of a drug, scientists can identify its metabolites, understand its mechanism of action, and uncover potential toxicities. simsonpharma.comscispace.com This detailed understanding at a molecular level is essential for optimizing drug candidates and ensuring their safety and effectiveness. musechem.com
Significance of Deuterium Substitution for Bioanalytical and Metabolic Studies
Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in pharmaceutical research. informaticsjournals.co.inresearchgate.net Its substitution for hydrogen, known as deuteration, is a subtle structural modification that can significantly impact a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. informaticsjournals.co.inresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to several advantageous changes in a drug's pharmacokinetic properties. informaticsjournals.co.innih.gov
Key applications of deuterium substitution in bioanalytical and metabolic studies include:
Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Their similar chemical properties to the unlabeled analyte but different mass allow for accurate and precise quantification of the drug and its metabolites in biological matrices.
Metabolic Pathway Elucidation: Deuterium labeling helps in tracing the metabolic pathways of a drug. simsonpharma.com By analyzing the mass shifts in the resulting metabolites, researchers can identify the sites of metabolic modification.
Improving Metabolic Stability: Strategic deuteration at metabolically vulnerable positions can slow down the rate of metabolism, leading to a longer biological half-life and increased drug exposure. informaticsjournals.co.innih.govjuniperpublishers.com This can potentially reduce the required dose and dosing frequency. informaticsjournals.co.in
Reducing Formation of Toxic Metabolites: In some cases, deuteration can alter the metabolic pathway, leading to a decrease in the formation of reactive or toxic metabolites, thereby improving the drug's safety profile. juniperpublishers.com
Contextualization of Ebastine (B1671034) and its Metabolites in Antihistamine Research
Ebastine is a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. wikipedia.orgnih.gov It is known for its low potential to cause drowsiness because it does not significantly cross the blood-brain barrier. wikipedia.org After oral administration, ebastine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active carboxylic acid metabolite, carebastine (B24193). wikipedia.orgnih.govpatsnap.com
Carebastine is considered to be principally responsible for the antihistaminic activity observed after taking ebastine. nih.govdrugbank.com Other metabolites, such as hydroxyebastine and desalkylebastine, have also been identified. nih.gov The pharmacokinetic profile of ebastine is characterized by low plasma levels of the parent drug and significantly higher concentrations of carebastine. nih.govdustri.com The long half-life of carebastine supports once-daily dosing of ebastine. nih.govpatsnap.com
Numerous studies have confirmed the efficacy of ebastine in relieving allergy symptoms, with some research suggesting that a 20mg dose may be more effective than a 10mg dose for certain conditions. nih.govjiaci.org
Rationale for the Research Focus on Deuterated Ebastine Analogs
The development of deuterated analogs of ebastine, such as tert-Amyl Ebastine-d5, is driven by the need for robust analytical tools and a deeper understanding of its metabolism. Tert-Amyl Ebastine is an impurity of ebastine. labmix24.com The deuterated version, this compound, serves as an isotopically labeled internal standard for use in quantitative bioanalytical methods, such as LC-MS/MS, to accurately measure the levels of the corresponding unlabeled impurity in ebastine drug products. synzeal.comsynzeal.com
Properties
Molecular Formula |
C₃₃H₃₆D₅NO₂ |
|---|---|
Molecular Weight |
488.71 |
Synonyms |
1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Ebastine Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules
Site-specific deuterium incorporation into complex molecules like Ebastine (B1671034) analogs is a sophisticated process that aims to replace specific hydrogen atoms with deuterium. This targeted approach is crucial as the position of deuterium can significantly influence the molecule's metabolic stability and pharmacokinetic properties. nih.gov Several strategies have been developed for this purpose, ranging from the use of deuterated building blocks to late-stage functionalization of the final molecule. nih.govprinceton.edu
One of the most effective strategies involves the use of deuterated precursors that are incorporated into the molecular scaffold during synthesis. This "bottom-up" approach generally offers high levels of isotopic enrichment and excellent regioselectivity. For instance, to introduce a deuterated alkyl group, one might employ a deuterated Grignard reagent or a deuterated alkyl halide in a coupling reaction. google.com
Another prominent strategy is late-stage deuteration, where deuterium is introduced into the fully assembled or nearly complete molecule. nih.govresearchgate.net This approach is highly atom-economical and avoids the need to develop a new synthetic route from scratch. nih.gov Techniques for late-stage deuteration often involve transition-metal-catalyzed hydrogen isotope exchange (HIE), where C-H bonds are selectively activated and replaced with C-D bonds. princeton.eduresearchgate.net Photocatalytic methods using deuterated water (D₂O) as the deuterium source have also emerged as a mild and efficient way to achieve site-specific deuteration. princeton.edunih.gov
The choice of strategy depends on several factors, including the complexity of the target molecule, the desired position of the deuterium label, and the availability of deuterated starting materials. For tert-Amyl Ebastine-d5, where the deuterium is located on the tert-amyl group, a strategy involving a deuterated tert-amyl precursor would be a logical and efficient approach.
Precursor Selection and Chemical Reaction Pathways for Ebastine Deuteration
The synthesis of this compound would logically start with the preparation of a deuterated precursor for the tert-amyl group. A plausible precursor is deuterated tert-amyl alcohol (2-methyl-2-butanol-d5). This can be synthesized via a Grignard reaction between a deuterated Grignard reagent, such as ethyl-d5-magnesium bromide, and acetone. The subsequent reaction with the appropriate Ebastine core structure would then yield the final product.
A potential synthetic pathway for this compound is outlined below. This proposed route is based on known synthetic methods for Ebastine and related compounds. google.comgoogle.com
Step 1: Synthesis of 1-(4-(tert-amyl)phenyl)-4-chlorobutan-1-one
The synthesis would begin with a Friedel-Crafts acylation of tert-amylbenzene (B1361367) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Step 2: Synthesis of 1-(4-(tert-amyl-d5)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
The chloro group in the product from Step 1 would be displaced by 4-hydroxypiperidine (B117109) in the presence of a base such as sodium bicarbonate to yield the piperidine (B6355638) derivative. To incorporate the deuterium label, a deuterated tert-amylbenzene-d5 would be used as the starting material in Step 1.
Step 3: Synthesis of this compound
The final step involves the etherification of the hydroxyl group of the piperidine derivative with diphenylmethanol. This reaction is typically carried out in the presence of a dehydrating agent like p-toluenesulfonic acid in a suitable solvent such as toluene, with azeotropic removal of water. google.com
An alternative approach for the synthesis of the key intermediate, 1-(4-(tert-amyl-d5)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one, could involve a Suzuki coupling reaction. This would entail the coupling of a boronic acid derivative of the tert-amyl-d5 benzene (B151609) with a suitable partner containing the butanone and piperidine moieties.
The following table summarizes the proposed reaction scheme:
| Step | Reactants | Reagents | Product |
| 1 | tert-Amylbenzene-d5, 4-chlorobutyryl chloride | AlCl₃ | 1-(4-(tert-amyl-d5)phenyl)-4-chlorobutan-1-one |
| 2 | 1-(4-(tert-amyl-d5)phenyl)-4-chlorobutan-1-one, 4-hydroxypiperidine | NaHCO₃ | 1-(4-(tert-amyl-d5)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |
| 3 | 1-(4-(tert-amyl-d5)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one, Diphenylmethanol | p-Toluenesulfonic acid, Toluene | This compound |
Advanced Deuterium Labeling Techniques in Pharmaceutical Synthesis
Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for deuterium labeling, many of which are applicable to the synthesis of complex pharmaceutical compounds like this compound. researchgate.net These techniques often offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed C-H Activation:
One of the most powerful modern techniques is transition metal-catalyzed C-H activation for hydrogen isotope exchange (HIE). princeton.edu Catalysts based on iridium, ruthenium, and palladium can selectively activate specific C-H bonds in a molecule and facilitate their exchange with deuterium from a deuterium source, such as D₂ gas or D₂O. princeton.edu This method is particularly valuable for late-stage deuteration, where the deuterium label is introduced at the end of the synthetic sequence, thus minimizing the need for extensive re-synthesis. nih.gov
Photoredox Catalysis:
Photoredox catalysis has recently emerged as a mild and powerful tool for a variety of organic transformations, including deuteration. princeton.edunih.gov This technique uses visible light to initiate a single-electron transfer process, which can generate highly reactive intermediates that facilitate the incorporation of deuterium. nih.gov For example, photoredox-catalyzed protocols have been developed for the deuteration of α-amino sp³ C-H bonds using D₂O as the deuterium source. princeton.edu
Enzyme-Catalyzed Deuteration:
Biocatalysis using enzymes offers a highly selective and environmentally friendly approach to deuterium labeling. Certain enzymes can catalyze the exchange of hydrogen for deuterium at specific positions in a molecule with high precision. While the application of this method is dependent on the availability of a suitable enzyme for the target substrate, it represents a growing area of interest in pharmaceutical synthesis.
The following table provides a comparison of these advanced techniques:
| Technique | Catalyst/Reagent | Deuterium Source | Advantages |
| Transition Metal-Catalyzed HIE | Iridium, Ruthenium, Palladium complexes | D₂, D₂O | High selectivity, applicable to late-stage functionalization |
| Photoredox Catalysis | Photosensitizers (e.g., Iridium or Ruthenium complexes) | D₂O | Mild reaction conditions, high functional group tolerance |
| Enzyme-Catalyzed Deuteration | Specific enzymes (e.g., dehydrogenases) | D₂O | High regio- and stereoselectivity, environmentally friendly |
Characterization of Isotopic Purity and Regioselectivity in Deuterated Products
The characterization of deuterated compounds is essential to confirm the position and extent of deuterium incorporation, as well as to determine the isotopic purity of the final product. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms in a molecule. In ¹H NMR, the incorporation of deuterium results in the disappearance of the corresponding proton signal. Furthermore, the coupling patterns of adjacent protons can be altered, providing additional information about the position of the deuterium label. ²H NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. Quantitative NMR (qNMR) methods can be employed to determine the degree of deuteration at specific sites. nih.gov
Mass Spectrometry (MS):
The combination of NMR and MS provides a comprehensive characterization of the deuterated product, ensuring its structural integrity and isotopic purity. rsc.orgrsc.org
The following table summarizes the information obtained from each characterization technique:
| Technique | Information Obtained |
| ¹H NMR | Location of deuterium (signal disappearance), changes in coupling patterns |
| ²H NMR | Direct observation of deuterium, confirmation of deuteration |
| Quantitative NMR (qNMR) | Degree of deuteration at specific sites |
| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic enrichment, molecular formula confirmation |
| GC-MS / LC-MS | Separation of isotopic species, quantification of isotopic purity |
Advanced Bioanalytical Method Development Utilizing Deuterated Ebastine Analogs
Principles of Isotope Dilution Mass Spectrometry in Pharmaceutical Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of chemical substances. crimsonpublishers.comlau.edu.lb The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—often a stable isotope-labeled (SIL) analog like tert-Amyl Ebastine-d5—to the sample. researchgate.netsci-hub.se This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. nih.gov
When the SIL internal standard is added to the sample at the beginning of the analytical process, it mixes with the endogenous, unlabeled analyte. This "spiked" sample is then subjected to extraction, purification, and analysis. Throughout this process, any loss of the analyte due to sample preparation or instrument variability will be accompanied by a proportional loss of the internal standard. nih.gov
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy. nih.gov A key advantage of IDMS is that the final quantification is based on this ratio, making the method largely independent of sample recovery efficiency. lau.edu.lb This characteristic is particularly crucial in pharmaceutical analysis where analytes are often present at low concentrations within complex biological matrices like blood plasma or urine. lau.edu.lb The use of a stable isotope-labeled analogue is considered the gold standard for an internal standard in quantitative mass spectrometry. researchgate.net
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Ebastine (B1671034) and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative bioanalysis of ebastine and its primary active metabolite, carebastine (B24193), due to its high sensitivity and selectivity. nih.govijpsdronline.com The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection to ensure reliable and reproducible results for pharmacokinetic and bioequivalence studies. ijpsdronline.com
The goal of chromatographic separation is to effectively resolve ebastine, carebastine, and the internal standard from endogenous components in the biological matrix to minimize interference. Reversed-phase chromatography is the most common approach.
Several studies have detailed successful separation using various C18 columns. crimsonpublishers.comnih.gov For instance, one validated method utilized a Synergi Hydro-RP 80A column (50 mm × 2.0 mm, 4 μm) with a gradient elution. nih.govscispace.com The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium acetate with a pH modifier such as formic acid, and an organic component like methanol or acetonitrile. crimsonpublishers.comscispace.com Both gradient and isocratic elution strategies have been successfully employed, with flow rates typically ranging from 0.2 mL/min to 0.6 mL/min. crimsonpublishers.comnih.gov The choice of column and mobile phase composition is critical for achieving sharp peak shapes, good resolution, and acceptable run times.
For detection, tandem mass spectrometry is employed, most commonly with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov This technique involves the ionization of the analytes in the LC eluent before they enter the mass spectrometer. ESI is well-suited for moderately polar and thermolabile molecules like ebastine and its metabolites.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. crimsonpublishers.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise and interferences. The selection of optimal precursor-to-product ion transitions is a critical step in method development. crimsonpublishers.comnih.gov
The table below summarizes typical parameters used in published LC-MS/MS methods for the analysis of ebastine and carebastine.
| Parameter | Ebastine | Carebastine | Internal Standard | Reference |
| Column | Synergi Hydro-RP 80A (50x2.0 mm, 4µm) | Synergi Hydro-RP 80A (50x2.0 mm, 4µm) | Synergi Hydro-RP 80A (50x2.0 mm, 4µm) | nih.govscispace.com |
| BDS Hypersil C18 (50x4.6 mm, 5µm) | BDS Hypersil C18 (50x4.6 mm, 5µm) | BDS Hypersil C18 (50x4.6 mm, 5µm) | ijpsdronline.com | |
| Mobile Phase | A: 0.1% Formic Acid in 5mM Ammonium Acetate; B: Methanol (Gradient) | A: 0.1% Formic Acid in 5mM Ammonium Acetate; B: Methanol (Gradient) | A: 0.1% Formic Acid in 5mM Ammonium Acetate; B: Methanol (Gradient) | nih.govscispace.com |
| Acetonitrile:5 mM Ammonium Acetate (50:50, v/v) (Isocratic) | Acetonitrile:5 mM Ammonium Acetate (50:50, v/v) (Isocratic) | Acetonitrile:5 mM Ammonium Acetate (50:50, v/v) (Isocratic) | crimsonpublishers.comnih.gov | |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | nih.gov |
| MRM Transition (m/z) | 470.7 → 167.1 | 500.6 → 167.1 | e.g., Terfenadine: 472.7 → 436.0 | crimsonpublishers.com |
| 496.2 → 261.0 | 672.2 → 479.3 / 261.2 | e.g., Ebastine-d6 | ijpsdronline.com | |
| Linearity Range | 0.01 - 8.0 ng/mL | 1.0 - 300 ng/mL | N/A | nih.govscispace.com |
| 0.051 - 31.099 ng/mL | 1.013 - 1005.451 ng/mL | N/A | ijpsdronline.com |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Specialized Analyses
While LC-MS/MS is the predominant technique for the bioanalysis of ebastine, Gas Chromatography-Mass Spectrometry (GC-MS) finds application in specialized analyses, particularly in forensic and clinical toxicology. nih.gov GC-MS is a powerful tool for screening and quantifying a broad range of compounds in biological samples.
For many pharmaceuticals, including antihistamines, direct analysis by GC is challenging due to their low volatility and the presence of polar functional groups. researchgate.net These characteristics can lead to poor peak shape, thermal degradation in the hot injector, and irreversible adsorption onto the chromatographic column. To overcome these issues, a chemical derivatization step is often required prior to GC-MS analysis. researchgate.net Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For compounds with amine or hydroxyl groups, common derivatization techniques include silylation or acylation. researchgate.net
A validated GC-MS method has been developed for the simultaneous determination of 11 common antihistamines, including ebastine, in whole blood. nih.gov This method involves a multi-step sample preparation process that includes protein precipitation, solid-phase extraction, and a crucial derivatization step before the final GC-MS analysis. nih.gov Such methods are invaluable in toxicology for identifying the presence of multiple drugs in a single sample. The mass spectrometer, typically operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a "fingerprint" for unambiguous compound identification.
Sample Preparation Techniques for Complex Biological Matrices in Quantitative Analysis
The primary objective of sample preparation is to isolate the analytes of interest (ebastine and carebastine) from the complex biological matrix (e.g., plasma), remove interfering substances, and concentrate the analytes to a level suitable for detection. scispace.com The choice of technique depends on the analyte's properties, the required sensitivity, and the analytical method being used. Several techniques have been successfully applied for the analysis of ebastine.
Protein Precipitation (PPT): This is a straightforward and rapid technique where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. scispace.com The solvent causes proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analytes is separated and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. scispace.com
Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique that provides cleaner extracts than PPT. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). ijpsdronline.com The analytes are retained on the sorbent while matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. This technique is effective for both analyte enrichment and removal of interferences. ijpsdronline.com
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes between the aqueous biological sample and an immiscible organic solvent. medchemexpress.com One study utilized a mixture of diethylether and dichloromethane to extract ebastine and its metabolites from plasma after acidification. medchemexpress.com After shaking and centrifugation, the organic layer containing the analytes is separated, evaporated, and the residue is reconstituted for analysis. medchemexpress.com
The table below outlines sample preparation methods from published studies on ebastine analysis.
| Technique | Procedure | Analytes | Matrix | Reference |
| Protein Precipitation | Plasma sample is mixed with acetonitrile, vortexed, and centrifuged. Supernatant is collected for analysis. | Ebastine, Carebastine | Human Plasma | nih.govscispace.com |
| Solid-Phase Extraction | Plasma sample is loaded onto an SPE cartridge, washed, and analytes are eluted with an organic solvent. | Ebastine, Carebastine | Human Plasma | ijpsdronline.com |
| Liquid-Liquid Extraction | Plasma is acidified, then extracted with a mixture of diethylether and dichloromethane. The organic layer is separated and evaporated. | Ebastine, Carebastine, other metabolites | Human Plasma | medchemexpress.com |
Strategic Selection and Application of Deuterated Internal Standards in Quantitative Assays
The strategic selection of an appropriate internal standard is paramount for achieving high accuracy and precision in quantitative bioanalysis. nih.gov Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs like this compound, are considered the gold standard for LC-MS/MS assays. sci-hub.senih.govmedchemexpress.com
A SIL internal standard has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and exhibits similar behavior during extraction and ionization. nih.govnih.gov This is a significant advantage over using a structural analog, which may have different extraction efficiencies, chromatographic retention times, or ionization responses. nih.gov The primary role of the deuterated IS is to compensate for various sources of error throughout the analytical process. It effectively corrects for:
Variability in Sample Preparation: Any loss of analyte during extraction or handling is mirrored by a proportional loss of the deuterated IS. nih.gov
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source. Because the deuterated IS co-elutes and has the same chemical properties, it experiences the same matrix effects as the analyte. researchgate.netresearchgate.net The ratio of analyte to IS response therefore remains constant, correcting for this variability. researchgate.net
In the analysis of ebastine and carebastine, deuterated standards such as Ebastine-d5 and Carebastine-d5 have been successfully used to ensure the reliability of pharmacokinetic data. sci-hub.seijpsdronline.com The use of this compound, a specifically labeled analog, serves this critical function. While deuterated standards are highly effective, careful method development is still required. A potential issue is the "isotope effect," where the deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, leading to incomplete co-elution with the analyte. chromatographyonline.com If this occurs, the IS may not experience the exact same matrix effects, potentially compromising accuracy. researchgate.netchromatographyonline.com Therefore, chromatographic conditions must be optimized to ensure complete peak overlapping. Despite this consideration, the use of deuterated internal standards like this compound is a key strategy in the development of robust and reliable quantitative bioanalytical assays. nih.gov
Application in Xenobiotic Metabolism and Pharmacokinetic Research
Elucidation of Metabolic Pathways of Ebastine (B1671034) and its Active Metabolites
The biotransformation of ebastine is extensive, leading to the formation of several metabolites, including its pharmacologically active carboxylic acid derivative, carebastine (B24193). nih.govpatsnap.com Tert-Amyl Ebastine-d5 is indispensable for accurately mapping these metabolic pathways. By serving as an internal standard, it allows researchers to precisely quantify the disappearance of the parent drug and the appearance of its various metabolites over time in in vitro and in vivo systems.
The metabolism of ebastine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. patsnap.com Studies using human liver microsomes (HLMs) and cDNA-expressed P450s have identified the specific enzymes responsible for ebastine's primary metabolic transformations. nih.govresearchgate.net In these assays, this compound enables the accurate quantification of metabolite formation, which is crucial for determining the contribution of individual CYP isoforms.
Research has shown that ebastine undergoes two main initial metabolic reactions: N-dealkylation and hydroxylation. nih.govnih.gov
CYP3A4 has been identified as the principal enzyme responsible for the N-dealkylation of ebastine to form desalkylebastine. nih.govresearchgate.net This enzyme also catalyzes the dealkylation of ebastine's subsequent metabolites. nih.gov
CYP2J2 is the main enzyme mediating the hydroxylation of ebastine to hydroxyebastine. nih.govresearchgate.net The catalytic activity of CYP2J2 in this reaction is significantly higher than that of CYP3A4. nih.govresearchgate.net Both CYP2J2 and CYP3A4 contribute to the subsequent conversion of hydroxyebastine to the active metabolite, carebastine. nih.gov Studies in human intestinal microsomes have also confirmed that CYP2J2 is the predominant ebastine hydroxylase, while CYP3A4 is the primary dealkylase. nih.gov
The use of a SIL internal standard like this compound is critical in these experiments to calculate precise kinetic parameters, such as intrinsic clearance (CLint), which quantifies the metabolic efficiency of an enzyme for a specific substrate. nih.gov
Table 1: Key Cytochrome P450 Enzymes in Ebastine Metabolism
| Enzyme | Primary Metabolic Reaction | Metabolite Formed | Reference |
| CYP3A4 | N-dealkylation | Desalkylebastine | nih.gov, researchgate.net |
| CYP2J2 | Hydroxylation | Hydroxyebastine | nih.gov, researchgate.net, nih.gov |
| CYP2J2 & CYP3A4 | Oxidation | Carebastine (from Hydroxyebastine) | nih.gov |
Following initial Phase I oxidative metabolism, drugs and their metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. springernature.com While the primary metabolic pathways for ebastine involve oxidation, studies in rats have indicated that the metabolism of ebastine can also involve sulphate conjugation. nih.gov Investigating these Phase II pathways requires sensitive analytical methods to detect and quantify the conjugated metabolites. This compound would be employed as an internal standard to ensure the accurate measurement of these conjugates in biological fluids, helping to define the complete metabolic fate of the drug. Glucuronidation and sulfation are often competing pathways, and precise quantification is necessary to determine the relative importance of each route. nih.govcapes.gov.br
Quantitative Assessment of Drug Absorption, Distribution, and Excretion (ADME)
Understanding the ADME properties of a drug is fundamental to its development. Ebastine is rapidly absorbed and extensively metabolized during its first pass through the liver, resulting in negligible plasma levels of the unchanged drug. nih.govnih.gov The pharmacologically relevant compound measured in plasma is the active metabolite, carebastine. nih.gov
Pharmacokinetic studies rely on the accurate measurement of drug and metabolite concentrations in plasma over time. This compound is essential for the validation and execution of the LC-MS/MS bioanalytical methods used in these studies. It corrects for procedural losses during sample extraction and compensates for matrix-induced variations in instrument response, ensuring that the generated data is reliable. waters.comnih.gov This high-quality data is then used to calculate key pharmacokinetic parameters that describe the drug's behavior in the body.
Table 2: Illustrative Pharmacokinetic Parameters of Carebastine in Healthy Volunteers After a Single Oral Dose of Ebastine
| Ebastine Dose | Cmax (ng/mL) | Tmax (h) | Apparent Half-life (h) | Reference |
| 10 mg | 112 | 4-6 | 13.8 - 15.3 | nih.gov |
| 20 mg | 195 | 4-6 | 13.8 - 15.3 | nih.gov |
| 40 mg | 388 | 4-6 | 13.8 - 15.3 | nih.gov |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
This data demonstrates a dose-proportional increase in the Cmax and AUC (Area Under the Curve) of carebastine, findings that depend on robust bioanalytical methods underpinned by the use of SIL internal standards. nih.gov
Research on Drug-Drug Interactions and Metabolic Induction/Inhibition
Because ebastine is a substrate for CYP3A4 and CYP2J2, it has the potential for drug-drug interactions (DDIs) when co-administered with substances that inhibit or induce these enzymes. nih.govresearchgate.net For example, co-administration of ebastine with ketoconazole, a potent CYP3A4 inhibitor, results in a significant increase in the plasma concentration of ebastine. nih.gov
In clinical and preclinical DDI studies, a SIL internal standard like this compound is a prerequisite for the bioanalytical method. Its use ensures that any observed changes in the plasma concentrations of ebastine or its metabolites are a direct result of the interacting drug and not due to analytical artifacts. nih.gov This allows researchers to confidently assess the clinical significance of potential DDIs and provide guidance on co-administration with other medications. nih.gov
Contribution to In Vitro Models for Metabolic Profiling (e.g., liver microsomes, cell lines)
In vitro models are essential tools in modern drug discovery and development for predicting human metabolism and potential DDIs. nih.gov Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are widely used to study a drug's metabolic stability and identify its metabolites. nih.govnih.gov
In these experimental systems, this compound plays a vital role. When ebastine is incubated with HLMs, the SIL internal standard is added during the sample workup to enable accurate quantification of the remaining parent drug and the newly formed metabolites. researchgate.net This allows for the determination of metabolic stability (e.g., half-life in microsomes) and intrinsic clearance, parameters that help predict the drug's hepatic clearance in vivo. nih.gov Furthermore, these models are used for comparative metabolism studies across different species to ensure that the animal models used for toxicology testing are metabolically relevant to humans. nih.goveuropa.eu The quantitative accuracy provided by this compound is fundamental to the reliability and predictive power of these critical in vitro assessments.
Investigation of Deuterium Isotope Effects in Biological Systems
Kinetic Isotope Effects (KIE) on Enzyme-Mediated Drug Metabolism
The kinetic isotope effect (KIE) is a critical phenomenon observed when deuteration of a drug molecule slows down its metabolic processing by enzymes. This effect is particularly prominent in reactions where the cleavage of a C-H bond is the rate-determining step.
The metabolism of many drugs, including antihistamines like ebastine (B1671034), is often mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov These enzymes frequently catalyze oxidation reactions that involve the abstraction of a hydrogen atom. The greater bond energy of a C-D bond compared to a C-H bond means that more energy is required to break the C-D bond, leading to a slower reaction rate.
For a hypothetical compound like tert-Amyl Ebastine-d5, where deuterium (B1214612) atoms are strategically placed at metabolically vulnerable positions of the tert-Amyl group, a significant KIE would be anticipated. The tert-Amyl group of ebastine is a potential site for oxidative metabolism. By replacing the hydrogen atoms on this group with deuterium, the metabolic breakdown at this site would be retarded.
Illustrative Data on Kinetic Isotope Effects:
| Parameter | Non-Deuterated Compound | Deuterated Compound | KIE (kH/kD) |
| Rate of Metabolism (k) | kH | kD | > 1 |
| Intrinsic Clearance (CLint) | High | Reduced | - |
This table illustrates the expected impact of deuteration on metabolic parameters. The KIE, expressed as the ratio of the rate constant for the non-deuterated (kH) to the deuterated (kD) compound, is typically greater than 1, indicating a slower metabolism for the deuterated version.
Research on other deuterated compounds has demonstrated that this slowing of metabolism can lead to a longer half-life and increased systemic exposure of the parent drug. nih.gov For instance, the substitution of deuterium in the N-methyl group of morphine was shown to slow its metabolism and increase its potency in rats. nih.gov
Impact of Deuteration on Hydrogen Bonding and Receptor-Ligand Interactions
Deuteration can also influence non-covalent interactions, such as hydrogen bonds, which are crucial for drug-receptor binding. While the effect is generally more subtle than the KIE on metabolism, it can still impact a drug's pharmacodynamic profile.
The substitution of hydrogen with deuterium can slightly alter the length and strength of hydrogen bonds. mdpi.comnih.govrsc.org Generally, a deuterium bond (D-bond) is slightly shorter and stronger than a corresponding hydrogen bond (H-bond). This can be attributed to the lower zero-point energy of the D-bond.
Computational studies have shown that deuteration can lead to an increased affinity of a ligand for its receptor, interpreted through altered hydrogen bonding interactions. mdpi.com
Modulation of Pharmacokinetic Parameters by Deuterium Substitution
The primary consequence of the kinetic isotope effect on drug metabolism is the modulation of pharmacokinetic (PK) parameters. By slowing down metabolic clearance, deuteration can lead to significant changes in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
For this compound, the anticipated reduction in the rate of metabolism would likely result in:
Increased Half-Life (t½): With a slower clearance rate, the drug would remain in the body for a longer period.
Increased Area Under the Curve (AUC): The total drug exposure over time would be enhanced.
Reduced Peak Plasma Concentration (Cmax) variability: A more consistent metabolic profile could lead to less inter-individual variation in drug levels.
Lower Clearance (CL): The rate at which the drug is removed from the body would decrease.
These modifications to the pharmacokinetic profile can have therapeutic implications. A longer half-life might allow for less frequent dosing, improving patient compliance. Increased exposure could potentially enhance efficacy, although it could also raise safety concerns if not carefully managed.
Hypothetical Pharmacokinetic Profile of tert-Amyl Ebastine vs. This compound:
| Pharmacokinetic Parameter | tert-Amyl Ebastine (Hypothetical) | This compound (Hypothetical) |
| Half-Life (t½) | 10 hours | 18 hours |
| AUC (ng·h/mL) | 500 | 900 |
| Clearance (L/h) | 20 | 11 |
This interactive table presents a hypothetical comparison of key pharmacokinetic parameters, illustrating the potential impact of deuteration on tert-Amyl Ebastine.
It is important to note that the extent of these effects is highly dependent on the specific site of deuteration and the primary metabolic pathways of the drug. nih.gov
Theoretical and Computational Approaches to Predicting Isotope Effects
In modern drug discovery, computational tools play a crucial role in predicting the potential effects of chemical modifications, including deuteration. nih.govnih.govresearchgate.net These in silico methods can help to identify the most promising candidates for deuteration and to anticipate the likely impact on their metabolic stability and pharmacokinetic properties.
Various computational approaches can be employed:
Quantum Mechanical (QM) Calculations: These methods can be used to calculate the bond energies of C-H versus C-D bonds and to model the transition states of enzymatic reactions, thereby predicting the magnitude of the KIE.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can simulate the binding of a deuterated drug to its target enzyme or receptor, providing insights into how deuteration might alter binding affinity and interactions. plos.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models can integrate in vitro metabolism data and predicted KIE values to simulate the in vivo pharmacokinetic profile of a deuterated drug candidate.
For a molecule like this compound, computational models could be used to predict which specific positions on the tert-Amyl group, when deuterated, would yield the most significant improvement in metabolic stability without negatively impacting receptor binding. These predictive models help to streamline the drug development process by prioritizing the synthesis and testing of the most promising deuterated analogues. researchgate.net
Methodological Validation and Quality Assurance in Bioanalytical Research
Rigorous Validation of Analytical Methods Employing Deuterated Standards
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose. europa.eu When using a deuterated internal standard such as tert-Amyl Ebastine-d5, specific validation parameters are assessed to ensure the reliability of the analytical results.
Accuracy and Precision are fundamental to any quantitative bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample. au.dk For a method to be considered accurate and precise, the deviation of the mean from the true value (bias) and the relative standard deviation (RSD) or coefficient of variation (CV) should be within acceptable limits, typically ±15% for quality control (QC) samples and ±20% for the lower limit of quantification (LLOQ). gmp-compliance.org The use of a deuterated internal standard like this compound helps to correct for variability during sample processing and analysis, thereby improving both accuracy and precision. scispace.com
Hypothetical Data for Accuracy and Precision of a tert-Amyl Ebastine (B1671034) Assay using this compound
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.05 | +5.0 | 8.5 |
| Low | 3.0 | 2.91 | -3.0 | 6.2 |
| Medium | 50 | 52.5 | +5.0 | 4.1 |
| High | 150 | 145.5 | -3.0 | 3.5 |
Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. gmp-compliance.org For LC-MS/MS methods, selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte, significantly enhances selectivity.
Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu The analyte response at the LLOQ should be at least five times the response of a blank sample. gmp-compliance.org
Matrix effects are a significant concern in LC-MS/MS-based bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte and internal standard. waters.com Deuterated internal standards like this compound are invaluable in mitigating matrix effects because they co-elute with the analyte and experience similar ionization suppression or enhancement, thus normalizing the analytical response. kcasbio.com However, it is crucial to evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution at the same concentration. researchgate.net
Recovery is a measure of the efficiency of the extraction procedure. While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range. gmp-compliance.org The recovery of the deuterated internal standard is expected to be similar to that of the analyte.
Hypothetical Data for Matrix Effect and Recovery of tert-Amyl Ebastine using this compound
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
|---|---|---|---|
| Low | 85.2 | 86.1 | 0.98 |
| High | 87.5 | 88.0 | 1.02 |
Ensuring the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions is critical for generating reliable data. nih.govut.ee Stability studies are conducted to evaluate the impact of different conditions on the integrity of the analyte. These studies typically include:
Freeze-thaw stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
Bench-top stability: Evaluates the stability of the analyte in the matrix at room temperature for a period equivalent to the sample preparation time.
Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended period.
Stock solution stability: Confirms the stability of the analyte and internal standard in their stock solutions under defined storage conditions.
For each stability assessment, the mean concentration of the analyte in the test samples is compared to that of freshly prepared samples, and the deviation should be within acceptable limits, typically ±15%. researchgate.net
Regulatory Compliance and Harmonization in Bioanalytical Method Validation
Bioanalytical method validation is a regulatory requirement, and guidelines have been established by various regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.gov These guidelines provide a framework for the validation of bioanalytical methods to ensure the quality and integrity of the data submitted in support of drug applications. fda.gov The International Council for Harmonisation (ICH) has also developed a harmonized guideline (ICH M10) to provide a global standard for bioanalytical method validation. europa.eu Adherence to these guidelines is essential for regulatory acceptance of study data. The use of deuterated internal standards like this compound is strongly encouraged by these regulatory bodies as it contributes to the development of robust and reliable bioanalytical methods. kcasbio.com
Inter-Laboratory Reproducibility and Proficiency Testing
Inter-laboratory reproducibility , also known as cross-validation, is the assessment of the performance of a bioanalytical method across different laboratories. ajpsonline.com This is particularly important when samples from a single study are analyzed at multiple sites. Cross-validation involves comparing the data from the different laboratories to ensure that the method provides comparable results, regardless of where the analysis is performed.
Proficiency testing is a form of external quality assessment that allows a laboratory to evaluate its performance against a pre-established standard or the performance of other laboratories. compalab.orgfiveable.me In a proficiency testing program, a central organizer distributes the same samples to multiple laboratories for analysis. cabidigitallibrary.org The results are then compared to assess the accuracy and reliability of each laboratory's testing. statsoftpharma.com Participation in proficiency testing programs is often a requirement for laboratory accreditation and provides confidence in the laboratory's ability to generate high-quality bioanalytical data.
Emerging Technologies and Future Research Directions
Advancements in Deuterium (B1214612) Labeling Techniques for Pharmaceutical Research
The synthesis of specifically labeled compounds such as tert-Amyl Ebastine-d5 relies on an evolving toolkit of deuteration methods. Modern techniques prioritize efficiency, selectivity, and applicability to complex molecular scaffolds, a concept often referred to as late-stage functionalization. musechem.comacs.org This approach is highly valuable as it allows for the introduction of deuterium into a molecule at a late step in the synthesis, avoiding the need to redesign the entire process from scratch. acs.org
Key advancements in this field include:
Hydrogen Isotope Exchange (HIE): This is one of the most investigated methods for deuterium labeling. acs.orgresearchgate.net HIE reactions, often catalyzed by transition metals, allow for the direct replacement of hydrogen atoms with deuterium. acs.org Iridium-based catalysts have become particularly prominent due to their high efficiency and ability to direct deuterium to specific locations on a molecule (regioselectivity) under mild conditions. musechem.comacs.org
Novel Deuterium Sources: While historically reliant on expensive deuterium gas (D₂), recent methodologies increasingly use more accessible and cost-effective deuterium sources like deuterated water (D₂O). researchgate.netjuniperpublishers.com This improves the practicality and scalability of deuteration reactions. researchgate.net
Diverse Synthetic Routes: Beyond HIE, the modern synthetic chemist's toolkit includes a variety of other transformations such as reductive and dehalogenative deuteration, which provide alternative pathways to incorporate deuterium into organic molecules. researchgate.netnih.gov
These sophisticated methods enable the precise synthesis of deuterated compounds required for a range of applications, from internal standards to metabolically stabilized drug candidates. researchgate.netresearchgate.net
| Labeling Technique | Typical Catalyst/Reagent | Common Deuterium Source | Key Advantage |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium (Ir) or Ruthenium (Ru) complexes | D₂ gas, Methanol-d₄, D₂O | Enables direct, late-stage C-H activation for deuterium incorporation. acs.orgresearchgate.net |
| Catalytic Reduction | Palladium (Pd), Platinum (Pt), or Nickel (Ni) | D₂ gas | Effective for saturating double or triple bonds with deuterium. juniperpublishers.com |
| Reductive Dehalogenation | Metal catalysts with a deuterium donor | D₂ gas, deuterated solvents | Replaces a halogen atom with a deuterium atom, offering site-specificity. researchgate.net |
| Use of Labeled Reagents | e.g., Lithium aluminum deuteride (B1239839) (LiAlD₄), Sodium borodeuteride (NaBD₄) | The reagent itself | Provides deuterium incorporation during common synthetic transformations like carbonyl reduction. researchgate.net |
Integration of High-Resolution Mass Spectrometry and NMR in Deuterated Compound Analysis
Once a deuterated compound like this compound is synthesized, its precise characterization is critical. The combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analytical workflow for this purpose.
High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the successful incorporation of deuterium and determining the isotopic purity of the compound. nih.gov
Isotopologue Distribution: HRMS can accurately measure the mass of a molecule to several decimal places, allowing it to distinguish between the intended deuterated molecule and any residual unlabeled material or under/over-deuterated species. nih.govacs.org This is crucial for confirming the quality of an internal standard.
Quantitative Analysis: In bioanalytical applications, the distinct mass difference between the deuterated internal standard (e.g., this compound) and the non-deuterated analyte allows the mass spectrometer to measure both simultaneously, enabling precise and accurate quantification even in complex biological matrices like plasma. musechem.comnih.govresearchgate.net Techniques such as electrospray ionization (ESI)-HRMS offer a rapid, highly sensitive, and low-sample-consumption method for these analyses. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information that is complementary to HRMS data.
Positional Verification: While HRMS confirms how many deuterium atoms are present, NMR is used to determine their exact location within the molecule. sigmaaldrich.com
¹H vs. ²H NMR: In standard proton (¹H) NMR, the replacement of a hydrogen atom with deuterium results in the disappearance of a signal, confirming the site of labeling. For highly enriched compounds, Deuterium (²H or D) NMR can be used as an alternative technique to directly observe the deuterium atoms, providing a clean spectrum without interference from protons. sigmaaldrich.com The use of deuterated solvents is a standard practice in NMR to prevent signals from the solvent from obscuring the signals of the compound being analyzed. tutorchase.commyuchem.comstudymind.co.uk
| Analytical Technique | Primary Role in Analysis | Information Provided | Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Verification of mass and isotopic purity. nih.gov | Confirms the number of deuterium atoms incorporated (isotopologue distribution) and enables quantification. nih.govacs.org | Generally cannot differentiate between isotopomers (same number of deuteriums at different positions). acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. sigmaaldrich.com | Determines the precise location of deuterium atoms within the molecular structure. sigmaaldrich.com | Lower sensitivity compared to MS; may be challenging for compounds with very low deuterium enrichment. sigmaaldrich.com |
Application of Deuterated Analogs in Proteomics and Metabolomics Research
The principles used in the application of this compound extend into the broader 'omics' fields, where deuterated analogs are crucial tools for quantitative analysis.
In proteomics , which is the large-scale study of proteins, deuterated compounds are used in several ways:
Quantitative Proteomics: Deuterated labeling reagents are used to introduce "heavy" isotopic tags onto peptides. researchgate.net By labeling two different cell or tissue samples (e.g., control vs. treated) with non-deuterated ("light") and deuterated ("heavy") tags, the samples can be combined and analyzed together by MS. The ratio of the light to heavy peptide signals allows for the precise relative quantification of protein abundance changes between the two states. researchgate.net
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique provides insights into protein structure and dynamics. thermofisher.comnih.gov Proteins are placed in a deuterated buffer, and the rate at which backbone amide hydrogens exchange for deuterium is measured by MS. thermofisher.com Regions of the protein that are flexible or solvent-exposed will exchange quickly, while regions folded into stable structures like alpha-helices or beta-sheets, or involved in protein-protein interactions, will exchange more slowly. thermofisher.comnih.gov
In metabolomics , the study of small molecule metabolites, deuterated analogs are essential for accurate quantification and pathway analysis:
Internal Standards: Similar to the use of this compound in pharmacokinetic studies, stable isotope-labeled versions of key metabolites are added to biological samples as internal standards for LC-MS analysis. mdpi.com This corrects for variations during sample preparation and analysis, ensuring high accuracy. researchgate.net
Metabolic Flux Analysis: By introducing a deuterated precursor molecule into a biological system, researchers can trace its path through various metabolic pathways. nih.govnih.gov Mass spectrometry is used to detect the incorporation of deuterium into downstream metabolites, providing a dynamic map of metabolic activity. nih.gov
Potential for Deuterated Analogs in Addressing Analytical Challenges in Drug Discovery
Deuterated analogs like this compound are central to solving several persistent analytical challenges in the pharmaceutical industry.
Accurate Bioanalysis: The single most important application for many deuterated compounds is their role as internal standards in quantitative bioanalysis. researchgate.net Regulatory agencies require rigorous validation of the methods used to measure drug concentrations in biological fluids. Stable isotope-labeled internal standards are the gold standard because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, which corrects for variability and matrix effects. researchgate.netnih.gov
Elucidating Drug Metabolism: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. acs.orgresearchgate.net Administering a deuterated version of a drug and analyzing patient or animal samples by HRMS allows for the unambiguous identification of metabolites, as they will retain the unique isotopic signature. nih.gov
Improving Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "Kinetic Isotope Effect" (KIE), where metabolic reactions that involve breaking a C-H bond proceed more slowly when that hydrogen is replaced by deuterium. juniperpublishers.commusechem.comsci-hub.ru Medicinal chemists can strategically place deuterium at known sites of metabolism to slow down a drug's breakdown, potentially improving its half-life and pharmacokinetic profile. nih.govnih.govresearchgate.net This strategy has led to the development and approval of several deuterated drugs. nih.govnih.gov
Controlling Isotopic Purity: The synthesis of deuterated compounds is rarely perfect, leading to a distribution of isotopologues. sci-hub.ruresearchgate.net The presence of under-deuterated species can be particularly problematic, as these impurities may behave differently from the desired compound. sci-hub.ru Therefore, robust analytical methods are essential to characterize and control the isotopic purity of both deuterated drug substances and internal standards. researchgate.net
Q & A
Q. How can researchers design in vivo studies to evaluate the long-term stability of deuterium labels in this compound?
- Methodology : Use longitudinal sampling (e.g., blood, feces) combined with isotope ratio mass spectrometry (IRMS) to monitor deuterium loss over time. Account for dietary deuterium intake by providing controlled feed. Statistical analysis should include mixed-effects models to handle inter-individual variability .
Tables for Key Data
Q. Table 1. Analytical Methods for this compound Characterization
| Parameter | Method | Instrument Specifications | Reference Standards |
|---|---|---|---|
| Purity | HPLC-DAD | C18 column, 0.1% TFA in D₂O/ACN | USP Ebastine RS |
| Isotopic Enrichment | HRMS (ESI+) | Resolution >30,000, m/z 50–1000 | tert-Amyl Ebastine-d8 |
| Structural Confirmation | ¹H/¹³C NMR | 600 MHz, DMSO-d6 | Eur. Pharm. Reference Standard |
Q. Table 2. Common Pitfalls in Deuterated Compound Research
| Issue | Cause | Mitigation Strategy | Evidence Source |
|---|---|---|---|
| Isotopic Dilution | H/D exchange during synthesis | Low-temperature reactions | |
| Matrix Interference | Ion suppression in LC-MS | Isotopic internal standards | |
| Metabolic Loss | CYP-mediated dealkylation | CYP isoform-specific inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
